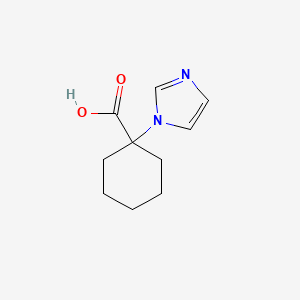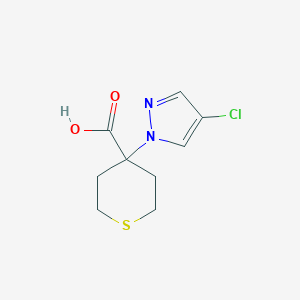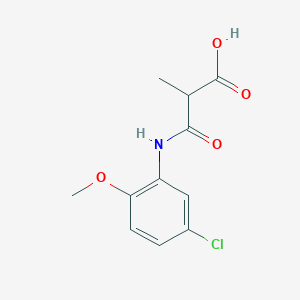![molecular formula C15H24N2O B7628352 2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)
2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide, also known as Mepivacaine, is a local anesthetic drug that is widely used in medical practice. It belongs to the amide group of local anesthetics and is used to numb a specific area of the body during surgical or medical procedures.
Mechanism of Action
2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is applied. This compound has a faster onset of action and a shorter duration of action compared to other local anesthetics such as lidocaine.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic toxicity and is well-tolerated by patients. It does not cause significant changes in blood pressure or heart rate. This compound is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide has several advantages for use in lab experiments. It has a fast onset of action, which allows for rapid testing of experimental protocols. This compound is also relatively inexpensive compared to other local anesthetics. However, this compound has a shorter duration of action compared to other local anesthetics, which may limit its use in certain experiments.
Future Directions
For the use of 2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide in scientific research include the development of new pain therapies, the study of nerve regeneration, and the effects of local anesthetics on the immune system and inflammation.
Synthesis Methods
2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide is synthesized by the reaction of 2-methyl-2-(2-methylphenyl)propionyl chloride with 2-amino-2-methylpropan-1-ol in the presence of a base such as sodium hydroxide. The reaction produces this compound hydrochloride, which is the salt form of the drug.
Scientific Research Applications
2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide is widely used in scientific research for its local anesthetic properties. It is used to block nerve impulses in animal models to study the effects of nerve injury and regeneration. This compound is also used in the study of pain mechanisms and the development of new pain therapies.
Properties
IUPAC Name |
2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-11-8-6-7-9-12(11)14(2,3)10-17-13(18)15(4,5)16/h6-9H,10,16H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQOHNXGXYLOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)CNC(=O)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)




![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)




![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
